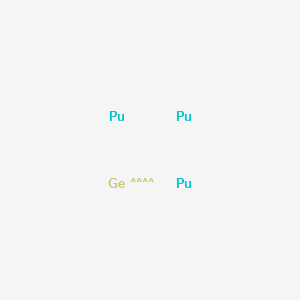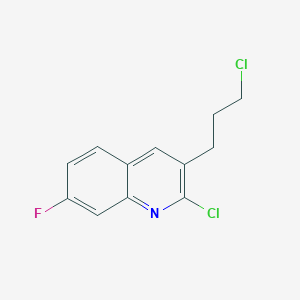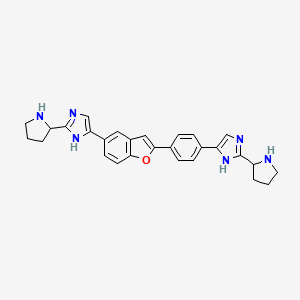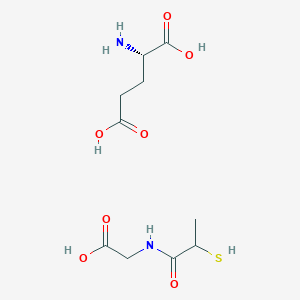![molecular formula C12H11N5S3 B12637553 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is a complex organic compound that features a thiobenzamide core with additional thiocarbamoyl and imidazolyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide typically involves multi-step organic reactions. One common method includes the reaction of thiobenzamide with thiocarbamoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-imidazolecarboxaldehyde under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted imidazolyl derivatives.
Aplicaciones Científicas De Investigación
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide involves its interaction with specific molecular targets. The thiocarbamoyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiobenzamide: Shares the thiobenzamide core but lacks the additional thiocarbamoyl and imidazolyl groups.
Imidazole: Contains the imidazolyl group but lacks the thiobenzamide and thiocarbamoyl functionalities.
Thiocarbamoyl Chloride: Contains the thiocarbamoyl group but lacks the imidazolyl and thiobenzamide components.
Uniqueness
4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiocarbamoyl and imidazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H11N5S3 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
2-(4-carbamothioylphenyl)-1H-imidazole-4,5-dicarbothioamide |
InChI |
InChI=1S/C12H11N5S3/c13-9(18)5-1-3-6(4-2-5)12-16-7(10(14)19)8(17-12)11(15)20/h1-4H,(H2,13,18)(H2,14,19)(H2,15,20)(H,16,17) |
Clave InChI |
WKXHMLFXENTOTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(N2)C(=S)N)C(=S)N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)


![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)

![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)


![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
